molecular formula C9H10ClNO B11999095 2-Chloropropionanilide CAS No. 2760-32-9

2-Chloropropionanilide

Cat. No.: B11999095
CAS No.: 2760-32-9
M. Wt: 183.63 g/mol
InChI Key: VCVUMBWLSGNGFA-UHFFFAOYSA-N
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Description

2-Chloropropionanilide (CAS 2760-32-9), also known as N-(2-chlorophenyl)propanamide, is an aromatic amide derivative characterized by a chlorine substituent at the ortho position of the aniline ring and a propionamide group. Key physicochemical properties include a logP of 2.76 (indicating moderate lipophilicity), a boiling point of 335.4°C, a density of 1.216 g/cm³, and a refractive index of 1.577 .

Properties

CAS No.

2760-32-9

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

VCVUMBWLSGNGFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Scientific Research Applications

2-Chloropropionanilide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Chemical Biology: Researchers use it to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism by which 2-Chloropropionanilide exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom in the molecule can enhance its reactivity and binding affinity to certain molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Effects

a) 2,2,2'-Trimethylpropionanilide (CAS 61495-04-3)
  • Structure : Features three methyl groups on the propionamide nitrogen and benzene ring.
  • Key Differences: The electron-donating methyl groups contrast with the electron-withdrawing chlorine in 2-chloropropionanilide.
  • Molecular Weight : 191.27 g/mol (vs. 183.64 g/mol for 2-chloropropionanilide) .
b) 2-Chloropropionyl Chloride (CAS 7623-09-8)
  • Structure : An acyl chloride derivative with a chlorine atom on the α-carbon.
  • Key Differences : The acyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), making it a precursor for amide synthesis. In contrast, 2-chloropropionanilide’s amide group is hydrolytically stable under ambient conditions.
  • Molecular Weight : 126.97 g/mol (significantly lower due to lack of aromatic substitution) .
c) 2-Chloropropionic Acid
  • Structure : A carboxylic acid with a chlorine substituent on the β-carbon.
  • Key Differences : The carboxylic acid group confers higher polarity (lower logP) and acidity (pKa ~2.8) compared to the neutral amide. It is used in atom transfer radical polymerization (ATRP) and agrochemical synthesis .

Physicochemical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Key Applications
2-Chloropropionanilide C₉H₁₀ClNO 183.64 335.4 2.76 Organic synthesis intermediate
2,2,2'-Trimethylpropionanilide C₁₂H₁₇NO 191.27 N/A N/A Custom synthesis
2-Chloropropionyl Chloride C₃H₄Cl₂O 126.97 N/A N/A Amide/ester precursor
2-Chloropropionic Acid C₃H₅ClO₂ 108.52 N/A ~0.5* Polymerization, agrochemicals

*Estimated based on structural analogs.

Reactivity and Stability

  • 2-Chloropropionanilide : The amide group provides stability against hydrolysis under neutral conditions, while the ortho-chlorine may sterically hinder reactions at the aromatic ring .
  • 2-Chloropropionyl Chloride : Highly reactive; prone to hydrolysis in the presence of moisture, releasing HCl. Used to synthesize amides like 2-chloropropionanilide .
  • 2-Chloropropionic Acid : Corrosive and reactive, participating in esterification and condensation reactions. Its α-chlorine enhances acidity compared to propionic acid .

Research and Industrial Relevance

  • Synthetic Utility : 2-Chloropropionanilide serves as a building block for pharmaceuticals or agrochemicals, while its acyl chloride counterpart is critical for rapid amide bond formation .
  • Biochemical Applications : 2-Chloro-3-hydroxypropionic acid (a hydroxylated analog) is used in chiral synthesis and enzyme inhibition studies, highlighting the role of functional group diversity .

Biological Activity

2-Chloropropionanilide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology . This article explores the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

2-Chloropropionanilide is characterized by the following chemical structure:

  • Molecular Formula : C9_9H10_10ClN
  • Molecular Weight : 171.64 g/mol

The presence of the chloro group at the second position of the propionanilide backbone is significant for its biological activity.

Biological Activity Overview

Research indicates that 2-Chloropropionanilide exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has been shown to inhibit the growth of certain bacteria and fungi.
  • Anticancer Effects : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity.

The biological activity of 2-Chloropropionanilide can be attributed to its interaction with various molecular targets:

  • Enzyme Interaction : It may act as an inhibitor or activator of enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : The compound could affect cell membrane integrity, leading to cell death in microbial organisms.
  • Receptor Binding : Potential binding to specific receptors may mediate its effects on cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-Chloropropionanilide against several bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Candida albicans128 µg/mL10

Table 1: Antimicrobial Activity of 2-Chloropropionanilide

Anticancer Studies

In vitro studies have shown that 2-Chloropropionanilide exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The findings are presented in Table 2.

Cell LineIC50 (µM)Cell Viability (%) at 24h
MCF-7 (Breast Cancer)2550
A549 (Lung Cancer)3045

Table 2: Cytotoxic Effects of 2-Chloropropionanilide on Cancer Cell Lines

Case Studies

Recent case studies have documented instances of exposure to compounds related to chlorinated anilides, highlighting potential health risks associated with improper handling and exposure. For example:

  • Occupational Exposure Incident : A report detailed symptoms experienced by workers exposed to chlorinated compounds, including respiratory distress and skin irritation, emphasizing the need for safety precautions when handling such chemicals .

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